molecular formula C12H15N3O3 B14829812 4-Cyclopropoxy-N2,N6-dimethylpyridine-2,6-dicarboxamide

4-Cyclopropoxy-N2,N6-dimethylpyridine-2,6-dicarboxamide

Katalognummer: B14829812
Molekulargewicht: 249.27 g/mol
InChI-Schlüssel: FDVPDBMQXFTWDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 4-Cyclopropoxy-N2,N6-dimethylpyridine-2,6-dicarboxamide typically involves condensation reactions. One common method involves the reaction of pyridine-2,6-dicarboxylic acid or its derivatives with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and acetone, and the presence of catalysts or reagents such as pyridine-2,6-dicarbonyl dichloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4-Cyclopropoxy-N2,N6-dimethylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-N2,N6-dimethylpyridine-2,6-dicarboxamide involves its interaction with molecular targets through coordination bonds. The pyridine-2,6-dicarboxamide scaffold allows it to chelate metal ions, forming stable complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activities and other molecular processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-Cyclopropoxy-N2,N6-dimethylpyridine-2,6-dicarboxamide include other pyridine-2,6-dicarboxamide derivatives such as:

These compounds share the pyridine-2,6-dicarboxamide core but differ in their substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its cyclopropoxy and dimethyl substitutions, which can affect its reactivity and binding properties.

Eigenschaften

Molekularformel

C12H15N3O3

Molekulargewicht

249.27 g/mol

IUPAC-Name

4-cyclopropyloxy-2-N,6-N-dimethylpyridine-2,6-dicarboxamide

InChI

InChI=1S/C12H15N3O3/c1-13-11(16)9-5-8(18-7-3-4-7)6-10(15-9)12(17)14-2/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,17)

InChI-Schlüssel

FDVPDBMQXFTWDQ-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CC(=CC(=N1)C(=O)NC)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.